Eprodisate

AA Amyloidosis Nephrology Fibrillogenesis Inhibition

Eprodisate (1,3-propanedisulfonic acid) is the founding fibrillogenesis inhibitor, engineered to competitively occupy GAG-binding pockets on serum amyloid A (SAA) protein—arresting amyloid fibril polymerization via a mechanism unreachable by colchicine or TNF-α inhibitors. Only its precise 1,3-propanedisulfonate scaffold (3-carbon sulfonate spacing) achieves this site-specific blockade, delivering a 42% risk reduction in renal function decline in pivotal Phase II/III trials. Procure this orphan-designated, ≥98% purity small molecule as the gold-standard benchmark for AA amyloidosis research, next-generation SAR studies, and GAG-SAA binding assays.

Molecular Formula C3H8O6S2
Molecular Weight 204.2 g/mol
CAS No. 21668-77-9
Cat. No. B1200699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprodisate
CAS21668-77-9
Synonymseprodisate
Molecular FormulaC3H8O6S2
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)CS(=O)(=O)O
InChIInChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)
InChIKeyMGNVWUDMMXZUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eprodisate (CAS 21668-77-9) Procurement Guide: A First-in-Class Sulfonated Fibrillogenesis Inhibitor for AA Amyloidosis


Eprodisate (1,3-propanedisulfonic acid) is a low-molecular-weight, negatively charged sulfonated small molecule with a structure analogous to heparan sulfate glycosaminoglycans [1]. It is the founding member of a class of fibrillogenesis inhibitors specifically engineered to competitively bind glycosaminoglycan (GAG) interaction sites on serum amyloid A (SAA) protein, thereby arresting the polymerization and tissue deposition of amyloid fibrils [2]. Eprodisate is not an immunosuppressant or a general anti-inflammatory agent; it directly targets the amyloid deposit formation process that drives end-organ damage in AA amyloidosis [3].

Why Procurement of Eprodisate (CAS 21668-77-9) Over Generic Anti-Inflammatories or Simple Sulfonates Is Scientifically Mandated


Generic substitution in the context of AA amyloidosis is not scientifically viable because the pathophysiological target—amyloid fibril deposition—is distinct from the inflammatory cascade targeted by conventional treatments such as colchicine or TNF-α inhibitors [1]. While colchicine reduces SAA production by preventing autoinflammatory attacks, and TNF-α inhibitors suppress upstream inflammation, neither compound possesses the molecular architecture to physically impede the GAG-mediated polymerization of SAA into cytotoxic fibrils [2]. Furthermore, simple sulfonated compounds lack the precise three-carbon spacing between sulfonate groups required to competitively occupy the GAG-binding pocket on SAA [3]. The quantitative evidence below establishes that only Eprodisate directly modifies the rate of renal function decline, a critical clinical endpoint in this orphan disease.

Eprodisate (CAS 21668-77-9) Quantitative Comparative Evidence vs. Standard of Care and Placebo


Eprodisate vs. Placebo: Direct Impact on Renal Function Decline (Creatinine Clearance Slope)

In a Phase II/III multicenter, randomized, double-blind, placebo-controlled trial (NCT00035334), Eprodisate demonstrated a statistically significant reduction in the rate of renal function deterioration. The annual decline in creatinine clearance was substantially slower in the Eprodisate group compared to patients receiving standard supportive care alone (placebo) [1].

AA Amyloidosis Nephrology Fibrillogenesis Inhibition

Eprodisate vs. Placebo: Reduction in Composite Renal Worsening or Death Risk

The same pivotal trial evaluated a composite endpoint of disease worsening (doubling of serum creatinine, reduction in creatinine clearance by ≥50%, progression to end-stage renal disease, or death). Eprodisate treatment significantly lowered the risk of reaching this clinically meaningful endpoint compared to placebo [1].

AA Amyloidosis Clinical Trial Nephrology

Eprodisate Mechanism vs. Colchicine and TNF-α Inhibitors: Direct Amyloid Fibril Targeting

Unlike standard-of-care agents (colchicine for Familial Mediterranean Fever-related AA amyloidosis, or TNF-α inhibitors for inflammatory AA amyloidosis) that act upstream to lower SAA production, Eprodisate acts directly on the downstream pathogenic process of fibrillogenesis. Eprodisate competitively binds to the glycosaminoglycan binding site on SAA, thereby inhibiting fibril polymerization and tissue deposition [1]. While colchicine is essential for preventing amyloidosis in FMF patients, a significant portion (e.g., 19% of the Eprodisate trial population) may still develop or progress in renal amyloidosis despite colchicine therapy, highlighting a clear clinical gap addressed by Eprodisate [2].

AA Amyloidosis Drug Mechanism Pharmacology

Eprodisate vs. Simple Sulfonates: Structural Prerequisite for Competitive GAG Binding

Eprodisate is a highly specific sulfonated molecule (propane-1,3-disulfonate) with a molecular weight of 204.22 Da and a precise three-carbon backbone separating the two sulfonate groups [1]. This specific geometry is essential for its function as a heparan sulfate mimetic; it allows competitive binding to the GAG-binding site on SAA. Recent structural biology studies indicate that the disulphonate chain length of Eprodisate is a critical feature; while it effectively competes for SAA binding, it is notably 'too short' to fully bridge and block heparin-amyloid interactions, which may explain its selective inhibitory profile [2]. Generic sulfonated compounds or longer-chain sulfonates lack this precise spatial configuration and have not demonstrated equivalent fibrillogenesis inhibition in validated AA amyloidosis models [3].

Medicinal Chemistry Drug Design Fibrillogenesis

Procurement-Driven Application Scenarios for Eprodisate (CAS 21668-77-9) in AA Amyloidosis Research and Therapeutic Development


Confirmatory Phase III Clinical Trials in AA Amyloidosis (e.g., NCT01215747 Protocol)

Eprodisate disodium (KIACTA™) is the investigational product in a global confirmatory Phase III study (NCT01215747) designed to assess its efficacy and safety in preventing renal function decline in AA amyloidosis [1]. Procurement of this compound is essential for any academic or industry-sponsored trial aiming to replicate or extend the findings of the pivotal Phase II/III trial, particularly given the orphan drug designation and the unmet need in this patient population where standard anti-inflammatory therapy is insufficient [2].

Preclinical Fibrillogenesis Mechanistic Studies and Biomarker Development

Due to its specific action as a competitive GAG mimetic, Eprodisate serves as a critical tool compound for in vitro and in vivo models investigating SAA-GAG interactions [1]. Procurement is warranted for laboratories focused on elucidating the downstream pathways of amyloid deposition, screening for synergistic anti-fibril agents, or validating novel biomarkers (e.g., SAA oligomer levels) that correlate with the direct inhibition of polymerization [2].

Comparative Effectiveness Research in Amyloidosis Registries

For health economics and outcomes research (HEOR) groups and patient registries, procuring data on Eprodisate usage is necessary to generate real-world evidence comparing the long-term renal preservation observed in the 42% risk reduction in clinical trials versus the natural history of the disease under standard care [1]. This evidence is crucial for formulary decision-making and payer negotiations in jurisdictions where orphan drug access is under evaluation [2].

Chemical Biology and Structure-Activity Relationship (SAR) Optimization

Medicinal chemistry programs focused on next-generation fibrillogenesis inhibitors require Eprodisate as the 'gold standard' benchmark [1]. Its well-defined 1,3-propanedisulfonate scaffold (MW 204.22) provides a starting point for SAR studies aimed at improving potency or pharmacokinetic properties, as it has been noted that the disulphonate chain length is a limiting factor in bridging larger heparin-amyloid complexes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprodisate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.